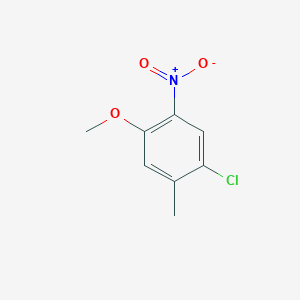

1-Chloro-4-methoxy-2-methyl-5-nitrobenzene

Overview

Description

1-Chloro-4-methoxy-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3. It is a derivative of benzene, characterized by the presence of chloro, methoxy, methyl, and nitro substituents on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Chloro-4-methoxy-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-methoxy-2-methyl-5-nitrobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as halogenation, sulfonation, and alkylation.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3 or AlCl3).

Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like sodium borohydride.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

Amino Derivatives: Reduction of the nitro group yields 1-Chloro-4-methoxy-2-methyl-5-aminobenzene.

Carboxylic Acids: Oxidation of the methyl group produces 1-Chloro-4-methoxy-2-carboxy-5-nitrobenzene.

Scientific Research Applications

Common Synthesis Routes

| Method | Description |

|---|---|

| Electrophilic Aromatic Substitution | Involves the introduction of the nitro group to the aromatic ring. |

| Halogenation | Utilizes chlorine or bromine with a Lewis acid catalyst for further substitutions. |

| Reduction | Converts the nitro group to an amino group using hydrogen gas with a catalyst. |

| Oxidation | Oxidizes the methyl group to a carboxylic acid using strong oxidizing agents. |

Scientific Research Applications

1-Chloro-4-methoxy-2-methyl-5-nitrobenzene serves as an important intermediate in various fields of research:

Chemistry

- Synthetic Intermediate : It is utilized in synthesizing more complex organic molecules.

- Reaction Mechanisms : The compound aids in studying electrophilic aromatic substitution mechanisms due to its unique substituent arrangement.

Biology

- Bioactive Compound Development : The compound is studied for its potential in developing pharmaceuticals and other bioactive compounds.

Medicine

- Drug Precursor : It is investigated as a precursor for synthesizing therapeutic agents that may have anticancer properties or other medicinal effects.

Industry

- Dyes and Agrochemicals Production : It plays a role in manufacturing dyes, pigments, and agrochemicals due to its reactive nature.

The biological activity of this compound has been explored in several studies:

Observed Biological Activities

| Biological Activity | Effects | References |

|---|---|---|

| Cytotoxicity | Inhibition of cancer cell growth | |

| Antimicrobial Activity | Effectiveness against specific bacterial strains |

Mutagenicity Testing

In mutagenicity assays using Salmonella strains (e.g., TA100), this compound exhibited mutagenic properties under specific conditions, indicating potential risks associated with its use.

Electrophilic Interactions

Research indicates that this compound can undergo nucleophilic substitution reactions, leading to various derivatives with altered biological activities. These derivatives are being studied for their potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the electron-donating methoxy group activates the aromatic ring towards electrophilic attack, while the electron-withdrawing nitro group deactivates it. This interplay of electronic effects determines the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

1-Chloro-2-methoxy-5-methyl-4-nitrobenzene: Similar structure but with different positions of substituents.

1-Chloro-2-iodo-5-methoxy-4-nitrobenzene: Contains an iodine atom instead of a methyl group.

1-Chloro-4-methoxy-2-methylbenzene: Lacks the nitro group.

Uniqueness

1-Chloro-4-methoxy-2-methyl-5-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring allows for a diverse range of chemical transformations and makes it a valuable compound in synthetic chemistry.

Biological Activity

1-Chloro-4-methoxy-2-methyl-5-nitrobenzene is a chlorinated nitroaromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound's structure includes a chloro group, a methoxy group, a methyl group, and a nitro group attached to a benzene ring. The synthesis typically involves electrophilic aromatic substitution reactions, which can include:

- Halogenation : Using chlorine or bromine with a Lewis acid.

- Reduction : Employing hydrogen gas with palladium or platinum catalysts.

- Oxidation : Utilizing potassium permanganate or chromic acid.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to the following mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, such as proteins and nucleic acids. This interaction can lead to various biological effects, including mutagenicity and cytotoxicity .

- Substituent Influence : The presence of the chloro and methoxy groups affects the compound's reactivity and binding affinity to biological targets. For instance, the methoxy group may enhance lipophilicity, facilitating membrane permeability .

In Vitro Studies

Recent studies have indicated that this compound exhibits significant biological activities:

- Cytotoxicity : The compound has shown cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Activity : Preliminary tests indicate effectiveness against certain bacterial strains, although further research is required to determine specific mechanisms .

| Biological Activity | Observed Effects | References |

|---|---|---|

| Cytotoxicity | Inhibition of cancer cell growth | |

| Antimicrobial | Activity against specific bacteria |

Case Studies

- Mutagenicity Testing : In mutagenicity assays using Salmonella strains (e.g., TA100), the compound exhibited mutagenic properties under specific conditions, indicating its potential risk as a mutagen .

- Electrophilic Interactions : Research has shown that the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives with altered biological activities. These derivatives have been studied for their potential therapeutic applications .

Applications in Research and Industry

This compound serves multiple roles in scientific research:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene, and how do reaction conditions influence product yield?

- Methodological Answer : Common synthetic approaches involve sequential functionalization of the benzene ring. For example, nitration and chlorination steps can be optimized using reagents like thionyl chloride (for chlorination) and nitric acid (for nitration). Solvent choice (e.g., dichloromethane, benzene) and temperature (0–50°C) significantly impact selectivity and yield. Evidence from analogous compounds shows that refluxing with thionyl chloride in benzene for 4 hours achieves high conversion, while lower temperatures (0–20°C) minimize side reactions . Characterization via NMR and mass spectrometry is critical to confirm regiochemistry and purity.

Q. How is the regiochemistry of substituents confirmed in nitroaromatic compounds like this compound?

- Methodological Answer : Regiochemical assignment relies on spectroscopic techniques. H and C NMR can differentiate substituent positions based on coupling patterns and chemical shifts. For example, the methoxy group’s deshielding effect and nitro group’s electron-withdrawing nature produce distinct splitting in aromatic proton signals. Single-crystal X-ray diffraction, as demonstrated in studies of structurally similar hydrazides, provides definitive confirmation of molecular geometry .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro) influence the reactivity of the benzene ring in electrophilic substitution reactions?

- Methodological Answer : The nitro group directs incoming electrophiles to meta and para positions due to its strong electron-withdrawing nature. In this compound, steric and electronic effects from the methyl and methoxy groups further modulate reactivity. Computational modeling (e.g., DFT) can predict preferred reaction sites, while experimental validation via halogenation or sulfonation reactions assesses actual pathways. Comparative studies with analogues like 1,4-difluoro-2-methyl-5-nitrobenzene highlight substituent-dependent regioselectivity .

Q. What methodologies are effective in resolving contradictions in reported reaction yields or byproduct formation for this compound?

- Methodological Answer : Discrepancies in synthetic data often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). Systematic Design of Experiments (DoE) can isolate critical factors. For example, HPLC or GC-MS analysis identifies byproducts, while kinetic studies (e.g., time-resolved NMR) track intermediate formation. Evidence from conflicting chlorination protocols (e.g., thionyl chloride vs. oxalyl chloride) underscores the need for rigorous reproducibility checks .

Q. How can reaction conditions be optimized to enhance the scalability of this compound synthesis?

- Methodological Answer : Scalability requires balancing efficiency and safety. Continuous-flow reactors may improve heat dissipation during exothermic nitration steps. Catalyst screening (e.g., Lewis acids like FeCl) can accelerate reaction rates. Solvent recycling (e.g., dichloromethane recovery) reduces costs. Process Analytical Technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progress .

Properties

IUPAC Name |

1-chloro-4-methoxy-2-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKGERLHQSWZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578963 | |

| Record name | 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101080-03-9 | |

| Record name | 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.